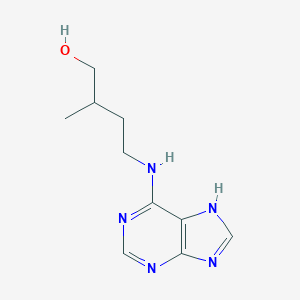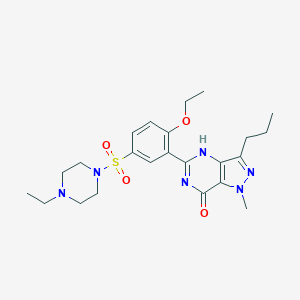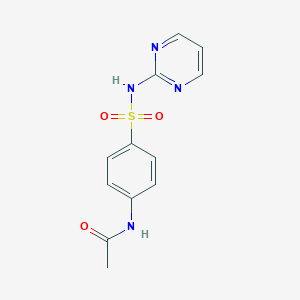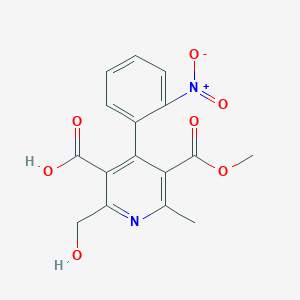
メチルシクロペンチルフェニルグリコール酸
概要
説明
Methyl cyclopentylphenylglycolate, also known as MCPG, is a compound with the molecular formula C14H18O3 . It is characterized by its methyl, cyclopentyl, phenyl, and glycolate functional groups . This compound is known for its use in the fragrance industry .
Molecular Structure Analysis
The molecular structure of Methyl cyclopentylphenylglycolate consists of a cyclopentyl ring, a phenyl ring, and a glycolate group . The IUPAC name for this compound is methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate . The InChIKey, a unique identifier for the compound, is FGMUSNHTKNGVQD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl cyclopentylphenylglycolate is a colorless liquid . It has a molecular weight of 234.29 g/mol . The compound has a density of 1.16, a boiling point of 357.5 °C at 760 mmHg, and a flash point of 147.7 °C . It appears as a white to yellow crystalline powder .科学的研究の応用
製薬および医薬品開発
メチルシクロペンチルフェニルグリコール酸は、医薬品二次標準物質および認証済み参照物質として使用されます . 医薬品研究室や製造業者による品質管理プロセスで使用されます . また、慢性閉塞性肺疾患や消化性潰瘍病の治療に使用される薬剤であるグリコピロレートの製造にも使用されます .
有機合成
この化合物は、有機合成において有用です . より複雑な有機化合物の合成における出発物質または中間体として使用できます。具体的な用途は、関与する特定の反応やプロセスによって大きく異なります。
化学研究
メチルシクロペンチルフェニルグリコール酸は、化学研究、特にメチル化を伴う研究で使用できます . メチル化は、多くの生物学的プロセスにおける一般的な修飾であり、その影響を理解することは、生物活性分子の合理的設計と最適化に不可欠です .
生化学
生化学では、この化合物はタンパク質のメチル化に関連する研究に関与する可能性があります . タンパク質のメチル化は、遺伝子発現、タンパク質機能、シグナル伝達など、さまざまな生物学的プロセスにおいて重要な役割を果たす翻訳後修飾です .
材料科学
メチルシクロペンチルフェニルグリコール酸が材料科学で使用されている直接的な証拠はありませんが、その化学的特性は、この分野で有用になる可能性があります。 たとえば、その溶解度特性と安定性は、特定の種類の材料の開発に役立つ可能性があります .
環境科学
メチルシクロペンチルフェニルグリコール酸が環境科学で使用されている直接的な証拠はありませんが、さまざまな化学プロセスへの関与は、環境研究に影響を与える可能性があります。 たとえば、環境におけるこのような化合物の挙動を理解することは、特定の産業プロセスの環境影響を評価するために重要です
作用機序
Methyl cyclopentylphenylglycolate, also known as methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, is a chemical compound with the molecular formula C14H18O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known to be involved in organic synthesis
Biochemical Pathways
As a compound used in organic synthesis
Pharmacokinetics
The compound has a predicted density of 1.160±0.06 g/cm3 . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol
Action Environment
The compound is recommended to be stored in a dry room at room temperature , suggesting that moisture and temperature may affect its stability
特性
IUPAC Name |
methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMUSNHTKNGVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864908 | |
| Record name | Methyl cyclopentyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19833-96-6 | |
| Record name | Methyl α-cyclopentyl-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclopentylmandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19833-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cyclopentylphenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CYCLOPENTYLMANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE5YDO74D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Methyl cyclopentylphenylglycolate and how was it characterized?
A1: Methyl cyclopentylphenylglycolate is an organic compound with the following structure: A cyclopentyl group attached to a benzene ring, which is further connected to a central carbon atom. This central carbon atom is bonded to a hydroxyl group (-OH), a methyl ester group (-COOCH3), and a hydrogen atom. []
Q2: How was Methyl cyclopentylphenylglycolate synthesized, and what was the overall yield?
A2: The synthesis of Methyl cyclopentylphenylglycolate involved a three-step process: []
Q3: What is the relevance of studying the interfacial adsorption of Methyl cyclopentylphenylglycolate?
A3: Methyl cyclopentylphenylglycolate (I) has been identified as a psychotomimetic agent with anticholinergic properties. [] Understanding its interaction with biological membranes is crucial for comprehending its pharmacological activity. The study investigated the compound's oil-water partitioning and interfacial adsorption using didodecyl phosphate (II) as a model lipid system. [] This approach helps researchers understand how the drug might interact with and permeate through lipid bilayers, which are essential components of cell membranes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)






